molecular formula C29H31N3O4 B2554280 2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3,5-dimethylphenyl)acetamide CAS No. 894555-21-6

2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2554280
CAS No.: 894555-21-6
M. Wt: 485.584
InChI Key: JCHYVZLMMXKAMD-UHFFFAOYSA-N
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Description

This compound is a quinolinone-based acetamide derivative featuring a 6,7-dimethoxy-substituted 1,2-dihydroquinolin-2-one core. Key structural elements include:

  • Quinolinone scaffold: A 2-oxo-1,2-dihydroquinolin-1-yl group provides a rigid aromatic framework, often associated with bioactivity in kinase inhibition or receptor modulation.
  • Substituents: 6,7-Dimethoxy groups: Enhance electron density and influence binding affinity. 3-{[(4-methylphenyl)amino]methyl}: A methylphenylaminomethyl side chain at position 3, which may improve solubility or target engagement. Acetamide linkage: Connects the quinolinone core to a 3,5-dimethylphenyl group, a common pharmacophore in medicinal chemistry for optimizing pharmacokinetics.

Properties

IUPAC Name

2-[6,7-dimethoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O4/c1-18-6-8-23(9-7-18)30-16-22-13-21-14-26(35-4)27(36-5)15-25(21)32(29(22)34)17-28(33)31-24-11-19(2)10-20(3)12-24/h6-15,30H,16-17H2,1-5H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHYVZLMMXKAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC3=CC(=C(C=C3N(C2=O)CC(=O)NC4=CC(=CC(=C4)C)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.

    Substitution Reactions:

    Amidation: The final step involves the formation of the acetamide group through an amidation reaction, where the quinoline derivative reacts with 3,5-dimethylphenylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline core, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nitrating mixtures (HNO3/H2SO4) are employed under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication process, while the acetamide group can form hydrogen bonds with active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and related analogs:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Spectral Data (¹H NMR) Synthesis Yield
Target Compound 1,2-Dihydroquinolin-2-one 6,7-dimethoxy; 3-(4-methylphenylaminomethyl); N-(3,5-dimethylphenyl)acetamide ~495 (estimated) Not reported in evidence. Likely peaks: δ 6.7–7.5 (aromatic), δ 3.8 (OCH₃), δ 2.2 (CH₃) Not reported
N-(3,5-Dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide (9b) 4-Oxoquinoline 6-methoxy; N-(3,5-dimethylphenyl)acetamide 337.6 ([M+H]⁺) δ 10.35 (s, NH), 7.92 (d, J=7.6 Hz), 3.84 (s, OCH₃), 2.22 (s, CH₃) 51%
2-(7-Chloro-4-oxoquinolin-1(4H)-yl)-N-(3,5-dimethylphenyl)acetamide (9c) 4-Oxoquinoline 7-chloro; N-(3,5-dimethylphenyl)acetamide ~352 (estimated) Not fully reported; expected δ 7.6–8.0 (Cl-substituted aromatic), 2.22 (s, CH₃) Not reported
2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide Phenoxy-acetamide 4-bromo-3,5-dimethylphenoxy; N-(2-hydroxymethylphenyl) ~393 (estimated) Not reported; hydroxymethyl (δ 4.5–5.0) and bromo-substituted aromatic signals expected Not reported

Key Comparisons :

Core Structure: The target compound’s 1,2-dihydroquinolin-2-one core differs from the 4-oxoquinoline scaffold in 9b and 9c. Phenoxy-acetamide derivatives () lack the quinolinone framework, favoring instead a flexible ether linkage, which may alter target selectivity.

Substituent Effects: 6,7-Dimethoxy vs. 6-Methoxy/7-Chloro: The dual methoxy groups in the target compound enhance electron donation and steric bulk compared to the single methoxy (9b) or chloro (9c) substituents. This could modulate binding to hydrophobic pockets in enzymes . Methylphenylaminomethyl Side Chain: Unique to the target compound, this group may introduce hydrogen-bonding or π-π stacking interactions absent in 9b/9c.

Synthetic Accessibility: Compounds 9b and 9c are synthesized in moderate yields (e.g., 51% for 9b) via SN2 reactions between bromoacetamides and hydroxylated quinolines .

Physicochemical Properties :

  • The 3,5-dimethylphenyl acetamide moiety, common across all compounds, contributes to lipophilicity (logP ~3–4 estimated). The target compound’s dual methoxy groups may increase solubility compared to chloro analogs (9c) .

Biological Activity

The compound 2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3,5-dimethylphenyl)acetamide is a complex organic molecule belonging to the quinoline family. Its unique structural features suggest potential biological activities that are of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features:

  • Quinoline Core : Known for its ability to intercalate with DNA.
  • Dimethoxy Groups : Enhance solubility and biological activity.
  • Aromatic Amino Moiety : Potentially increases binding affinity to biological targets.
  • Acetamide Group : May contribute to its pharmacological properties.

The biological activity of the compound is attributed to several mechanisms:

  • DNA Intercalation : The quinoline structure allows it to intercalate with DNA, potentially inhibiting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways or signal transduction.
  • Receptor Interaction : The compound could modulate receptor activity, influencing various physiological responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that derivatives of quinoline compounds often possess anticancer properties. For instance:

  • Mechanism : Induction of apoptosis in cancer cells through DNA damage and cell cycle arrest.
  • Case Study : A related quinoline derivative demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 1 to 10 µM .

Antimicrobial Properties

Quinoline derivatives have also been explored for their antimicrobial effects:

  • Mechanism : Disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.
  • Research Findings : Compounds similar to the target compound have shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anti-inflammatory Effects

The compound may exhibit anti-inflammatory properties:

  • Mechanism : Inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.
  • Case Study : A related compound was shown to reduce inflammation in animal models of arthritis with a significant decrease in paw swelling .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerDNA intercalation, apoptosis
AntimicrobialCell membrane disruption
Anti-inflammatoryCytokine inhibition

Research Findings

Recent studies have focused on synthesizing analogs of the compound to enhance its biological activity. For example:

  • A study reported that modifications in the aromatic moieties significantly increased anticancer potency while maintaining low cytotoxicity towards normal cells .
  • Another research highlighted the importance of the dimethoxy groups in enhancing solubility and bioavailability, which are critical for therapeutic efficacy .

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